15d-Prostaglandine A1

Vue d'ensemble

Description

15d-Prostaglandin A1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. 15d-Prostaglandin A1 is particularly notable for its involvement in anti-inflammatory and neuroprotective activities.

Applications De Recherche Scientifique

Chemistry and Biochemical Studies

15d-PGA1 serves as a model compound in chemical research to study the reactivity and stability of cyclopentenone structures. Its unique α,β-unsaturated ketone moiety allows for investigations into electrophilic reactions and interactions with biomolecules, providing insights into its mechanistic pathways in biological systems.

Biological Research

In biological contexts, 15d-PGA1 has been investigated for its role in cellular signaling pathways. It influences processes such as cell proliferation and apoptosis, particularly through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and other signaling molecules. This interaction has implications for understanding cell differentiation and survival mechanisms .

Medical Applications

15d-PGA1 has shown potential therapeutic effects in treating various conditions:

- Inflammatory Diseases : Its anti-inflammatory properties make it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.

- Neurodegenerative Disorders : Research indicates that 15d-PGA1 may protect against cognitive decline associated with Alzheimer's disease by modulating cholesterol metabolism and reducing amyloid-beta deposition, thereby improving cognitive functions in animal models .

- Cancer Therapy : Studies have highlighted its ability to induce apoptosis in cancer cells, including drug-resistant variants, through mechanisms involving NF-κB inhibition and caspase activation. This positions 15d-PGA1 as a potential agent in cancer therapeutics .

Industrial Applications

In the pharmaceutical industry, 15d-PGA1 is utilized in the development of anti-inflammatory drugs and other therapeutic products. Its biochemical properties enable the formulation of novel compounds aimed at enhancing drug efficacy while minimizing side effects.

Target Interactions

15d-PGA1 primarily targets:

- PPARγ : A nuclear receptor involved in regulating gene expression related to glucose and lipid metabolism.

- CRTH2 : A receptor expressed on T-helper type 2 cells that mediates allergic responses.

Biochemical Pathways

The compound is part of the arachidonate cascade, influencing various eicosanoid-mediated processes. It induces changes in cellular signaling that can lead to apoptosis or differentiation depending on the context .

Cellular Effects

Research has shown that 15d-PGA1 affects cellular functions by altering gene expression patterns, impacting metabolism, and inducing morphological changes in cells. For example, it has been observed to promote neuritogenesis in neuronal cells under specific conditions .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study demonstrated that administration of 15d-PGA1 reduced amyloid-beta levels in APP/PS1 transgenic mice models of Alzheimer's disease. This effect was mediated through PPARγ activation and subsequent cholesterol efflux promotion, leading to improved cognitive outcomes .

Case Study 2: Anticancer Activity

In vitro studies revealed that 15d-PGA1 could induce apoptosis in doxorubicin-resistant ovarian cancer cells by inhibiting SIRT1 and HDAC pathways. This suggests its potential as a therapeutic agent against chemoresistant tumors .

Case Study 3: Inflammatory Response Modulation

Research indicated that treatment with 15d-PGA1 led to polarization of macrophages towards an anti-inflammatory phenotype during experimental peritonitis models. This highlights its role in resolving inflammation effectively .

Mécanisme D'action

Target of Action

15d-Prostaglandin A1 (15d-PGA1) primarily targets the nuclear peroxysome proliferator-activated receptor-γ (PPARγ) . This receptor plays a crucial role in the differentiation of embryonic midbrain cells into dopaminergic neuronal cells . Additionally, 15d-PGA1 interacts with the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) .

Mode of Action

15d-PGA1 interacts with its targets, leading to a range of effects. It differentiates embryonic midbrain cells into dopaminergic neuronal cells via its nuclear PPARγ . It also exerts conflicting actions: proinflammatory and anti-inflammatory activities .

Biochemical Pathways

15d-PGA1 is part of the arachidonate cascade, a metabolic pathway of arachidonic acid (AA), in which various lipid mediators, eicosanoids, are derived from AA . It induces neuronal apoptosis via inactivating the ubiquitin proteasome pathway and activating the caspase cascade . Alternatively, 15d-PGA1 downregulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and suppresses neurite outgrowth .

Pharmacokinetics

It is known that 15d-pga1 possesses an α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . By the Michael addition reaction, 15d-PGA1 is covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .

Result of Action

15d-PGA1 has a range of molecular and cellular effects. It acts as a neuroprotectant at low concentrations and a neurotoxicant at high concentrations in the brain . It induces marked morphological changes in the actin filament network and promotes F-actin depolymerization . It also reacts with isolated G-actin in a 1:1 stoichiometric ratio and selectively binds the Cys 374 site through a Michael adduction mechanism .

Action Environment

Analyse Biochimique

Biochemical Properties

15d-Prostaglandin A1 interacts with various enzymes, proteins, and other biomolecules. It is known to bind to peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor, and chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), a membrane receptor . These interactions play a significant role in its biochemical reactions .

Cellular Effects

15d-Prostaglandin A1 has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can differentiate embryonic midbrain cells into dopaminergic neuronal cells via its nuclear PPARγ .

Molecular Mechanism

15d-Prostaglandin A1 exerts its effects at the molecular level through several mechanisms. It induces neuronal apoptosis via inactivating the ubiquitin proteasome pathway and activating the caspase cascade . It also downregulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and suppresses neurite outgrowth .

Temporal Effects in Laboratory Settings

The effects of 15d-Prostaglandin A1 change over time in laboratory settings. It has been observed that 15d-Prostaglandin A1 can cause marked morphological changes in the actin filament network and promote F-actin depolymerization .

Dosage Effects in Animal Models

In animal models, the effects of 15d-Prostaglandin A1 vary with different dosages. For instance, in a mouse peritonitis model of gout, 15d-Prostaglandin A1 caused a significant inhibition of cell recruitment and associated IL-1β release .

Metabolic Pathways

15d-Prostaglandin A1 is involved in the arachidonate cascade, a metabolic pathway of arachidonic acid (AA), where various lipid mediators, eicosanoids, are derived from AA .

Transport and Distribution

15d-Prostaglandin A1 is transported and distributed within cells and tissues. Specific binding sites of 15d-Prostaglandin A1 have been detected in the plasma membrane of cerebral cortices .

Subcellular Localization

The subcellular localization of 15d-Prostaglandin A1 is primarily in the plasma membrane, nuclear, and cytosol of neurons . This localization can influence its activity or function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 15d-Prostaglandin A1 can be synthesized through the non-enzymatic dehydration of Prostaglandin D2. This process involves the removal of water molecules, leading to the formation of a cyclopentenone ring structure. The reaction typically occurs under mild acidic conditions and can be facilitated by heat.

Industrial Production Methods: In an industrial setting, the production of 15d-Prostaglandin A1 involves the large-scale synthesis of Prostaglandin D2, followed by its dehydration. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 15d-Prostaglandin A1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive species.

Reduction: The addition of hydrogen or the removal of oxygen, typically resulting in the formation of less reactive species.

Substitution: This reaction involves the replacement of one functional group with another, often altering the compound’s reactivity and biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of 15d-Prostaglandin A1, each with distinct biological activities and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

15d-Prostaglandin A1 is unique among prostaglandins due to its cyclopentenone ring structure and its dual role in promoting both anti-inflammatory and pro-inflammatory activities. Similar compounds include:

Prostaglandin D2: A precursor to 15d-Prostaglandin A1, involved in allergic and inflammatory responses.

Prostaglandin E2: Known for its role in inflammation and pain modulation.

Prostaglandin F2α: Involved in the regulation of reproductive processes and smooth muscle contraction.

Activité Biologique

15d-Prostaglandin A1 (15d-PGA1) is a member of the prostaglandin family, which are bioactive lipid mediators involved in various physiological and pathological processes. This article explores the biological activity of 15d-PGA1, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases.

15d-PGA1 is derived from linoleic acid through a series of enzymatic transformations. It exhibits a cyclopentenone structure that contributes to its biological activity. The compound primarily acts through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression related to lipid metabolism, inflammation, and cell survival .

Key Mechanisms:

- PPARγ Activation: 15d-PGA1 activates PPARγ, leading to anti-inflammatory effects and modulation of metabolic processes .

- Inhibition of NF-κB: It inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the expression of pro-inflammatory cytokines .

- Cholesterol Metabolism Regulation: Recent studies indicate that 15d-PGA1 may regulate cholesterol metabolism and lipid transport, which are crucial in neurodegenerative diseases like Alzheimer's .

Neuroprotective Effects

Research has shown that 15d-PGA1 can mitigate cognitive decline in models of Alzheimer's disease by reducing the levels of amyloid-beta (Aβ) peptides. This is achieved through PPARγ-mediated pathways that promote cholesterol efflux and inhibit Aβ production .

Table 1: Effects of 15d-PGA1 on Alzheimer's Disease Models

Anti-inflammatory Properties

15d-PGA1 has been identified as an anti-inflammatory agent in various contexts, including inflammatory bowel disease (IBD) and pain models. It reduces inflammation by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 .

Table 2: Anti-inflammatory Effects of 15d-PGA1

Alzheimer’s Disease

In a study involving APP/PS1 transgenic mice, administration of 15d-PGA1 resulted in significant reductions in Aβ levels and improved cognitive performance. The study highlighted the compound's potential as a therapeutic agent for Alzheimer’s disease through its action on cholesterol metabolism and amyloid processing .

Inflammatory Bowel Disease

In murine models mimicking human IBD, 15d-PGA1 demonstrated efficacy in promoting the resolution of inflammation. The compound's ability to inhibit pro-inflammatory signaling pathways underscores its therapeutic potential in chronic inflammatory conditions .

Propriétés

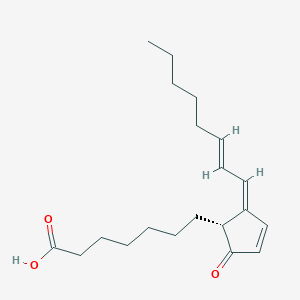

IUPAC Name |

7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCIRJMPUHXRM-YUJGFSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.